N-Trifluoroacetodesmethyl Citalopram-d3
Description
N-Trifluoroacetodesmethyl Citalopram-d3 (CAS: 1217697-83-0, TRC T786350) is a deuterated analog of citalopram, a selective serotonin reuptake inhibitor (SSRI). This compound is chemically modified by the substitution of three hydrogen atoms with deuterium at specific positions (denoted by "-d3") and the introduction of a trifluoroacetyl group. It is primarily utilized as a reference standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, impurity profiling, and metabolic pathway analysis . Its deuterated structure enhances detection sensitivity and reduces interference in quantitative assays, making it indispensable for high-precision research.
Properties
CAS No. |
1189981-17-6 |
|---|---|
Molecular Formula |
C21H18F4N2O2 |
Molecular Weight |
409.399 |
IUPAC Name |
N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/i1D3 |
InChI Key |
AIVUSJIHPDCSPS-FIBGUPNXSA-N |
SMILES |
CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Structure Derivation from Citalopram
The synthesis of N-Trifluoroacetodesmethyl Citalopram-d3 begins with the parent compound, citalopram, which possesses a bicyclic phthalan scaffold substituted with a fluorophenyl group and a dimethylaminopropyl side chain. Desmethylation of citalopram is achieved via selective N-demethylation using reagents such as titanium(IV) chloride or boron tribromide, yielding desmethyl citalopram. Subsequent deuteration targets the methyl group adjacent to the amine, typically employing deuterated methyl iodide (CD3I) under basic conditions to replace hydrogen atoms with deuterium.
Key Reaction Pathway:
Trifluoroacetylation for Stability Enhancement
The introduction of the trifluoroacetyl (TFA) group serves dual purposes: stabilizing the amine moiety and facilitating chromatographic separation. Trifluoroacetic anhydride (TFAA) is reacted with desmethyl citalopram-d3 in the presence of a base such as triethylamine to form this compound.
Reaction Conditions:
-
Molar ratio: 1:1.2 (desmethyl citalopram-d3 : TFAA)
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature
Purification and Analytical Characterization
Chromatographic Purification
Crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Mobile phases typically consist of acetonitrile and water containing 0.1% formic acid to enhance ionization in subsequent mass spectrometric analysis.
Optimized HPLC Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 μm |
| Flow Rate | 1.0 mL/min |
| Gradient | 20–80% acetonitrile in 15 min |
| Detection | UV at 254 nm |
Structural Confirmation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d6): Absence of signals at δ 2.2–2.5 ppm (protons on the methyl group) confirms deuteration.
-
¹³C NMR: Peaks at δ 120–125 ppm (q, J = 288 Hz) correlate with the trifluoroacetyl group.
High-Resolution Mass Spectrometry (HRMS):
-
Observed m/z: 409.39 [M+H]⁺ (calculated for C21H15D3F4N2O2: 409.39).
-
Isotopic pattern analysis confirms the incorporation of three deuterium atoms (Δm/z = 0.503).
Challenges in Isotopic Purity and Scalability
Deuterium Exchange Side Reactions
Despite rigorous conditions, partial proton-deuterium exchange may occur at labile positions (e.g., hydroxyl or amine groups). To mitigate this, reactions are conducted under anhydrous conditions, and deuterated solvents (e.g., DMF-d7) are employed.
Scalability of Palladium-Catalyzed Steps
Large-scale synthesis requires optimization of catalyst loading and reaction time. For example, reducing palladium(II) chloride from 10 mol% to 5 mol% in coupling reactions maintains yield (>85%) while lowering costs.
Comparative Analysis of Synthetic Routes
Route A: Sequential Deuteration and Trifluoroacetylation
Chemical Reactions Analysis
Types of Reactions
N-Trifluoroacetodesmethyl Citalopram-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Trifluoroacetodesmethyl Citalopram-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Helps in studying metabolic pathways and enzyme interactions due to its stable isotope labeling.
Medicine: Assists in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Citalopram and its derivatives.
Industry: Employed in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of N-Trifluoroacetodesmethyl Citalopram-d3 is similar to that of Citalopram. It primarily targets the serotonin transporter (SERT) in the brain, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety. The deuterium labeling does not significantly alter the mechanism but aids in tracing and quantification in research studies.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
The pharmacopeial literature highlights several citalopram-related compounds, including impurities, metabolites, and synthetic intermediates. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Citalopram-Related Compounds
| Compound Name | Key Structural Features | Role/Application |
|---|---|---|
| N-Trifluoroacetodesmethyl Citalopram-d3 | Deuterated at three positions; trifluoroacetylated desmethyl derivative | Internal standard for LC-MS/MS assays |
| Citalopram Hydrobromide | Parent compound; SSRI with a hydrobromide salt | Active pharmaceutical ingredient (API) |
| Citalopram Related Compound A | 1-(3-Dimethylaminopropyl)-1-(4’-fluorophenyl)-5-(4-dimethylaminobutyryl)-1,3-dihydrobenzofuran | Process impurity (≤0.1% limit) |
| Citalopram Related Compound C | 4-[4-Dimethylamino-1-(4’-fluorophenyl)-1-hydroxy-1-butyl]-3-hydroxymethyl benzonitrile | Degradation product (≤0.1% limit) |
| Citalopram Related Compound H | Brominated phthalane derivative with hydrobromide salt | Synthetic intermediate or impurity |
Analytical Performance and Impurity Limits
Pharmacopeial guidelines (USP) specify stringent limits for impurities in citalopram formulations.
Table 2: Chromatographic Data and Impurity Limits
| Compound Name | Relative Retention Time (RRT) | Response Factor (RF) | Maximum Allowable Limit (%) |
|---|---|---|---|
| Citalopram Hydrobromide | 1.0 | 1.0 | — |
| Citalopram Related Compound A | 0.13–0.18 | 0.34–0.77 | ≤0.1 |
| Citalopram Related Compound C | 0.67 | 0.69 | ≤0.1 |
| Citalopram Related Compound H | Not explicitly reported | — | ≤0.1 |
Notes:
Key Differentiators
Deuterium Labeling: The -d3 modification in this compound reduces isotopic interference in mass spectrometry, unlike non-deuterated analogs .
Trifluoroacetyl Group : Enhances chromatographic retention and ionization efficiency compared to hydroxylated or desmethyl derivatives .
Q & A
Q. What quality control steps are critical when synthesizing this compound for pharmacokinetic studies?
- Methodological Answer :
- Purity : Ensure ≥99.5% chemical purity via two orthogonal methods (e.g., HPLC-UV and GC-FID).
- Isotopic Purity : Confirm via HRMS (e.g., m/z 423.15 [M+H]<sup>+</sup> for d3) and <sup>2</sup>H-NMR.
- Documentation : Follow ICH Q7 guidelines for batch records, including raw spectra and chromatograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
